molecular formula C8H9ClFNO B12276011 (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL CAS No. 933786-63-1

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

Cat. No.: B12276011
CAS No.: 933786-63-1
M. Wt: 189.61 g/mol
InChI Key: CYZCJADBZVABTN-QMMMGPOBSA-N
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Description

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol ( 933786-63-1) is a chiral β-amino alcohol building block of high value in medicinal chemistry and drug discovery research . This compound, with the molecular formula C 8 H 9 ClFNO and a molecular weight of 189.62 g/mol, features a defined (R)-configuration and a 3-chloro-4-fluoro-substituted aromatic ring, making it a critical intermediate for the synthesis of more complex molecules . The distinct stereochemistry and halogen pattern are essential for designing active pharmaceutical ingredients (APIs), as they can significantly influence a drug's binding affinity and metabolic stability. Researchers utilize this chiral synthon to develop potential therapeutic agents, particularly due to the utility of its functional groups in constructing diverse chemical libraries. Its structure is instrumental in creating targeted compounds for various disease areas. The product is offered with a high purity level of 95% and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use . Appropriate safety data sheets (SDS) and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933786-63-1

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2R)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

CYZCJADBZVABTN-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)F

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination

Methodology

Asymmetric reductive amination of 3-chloro-4-fluorophenylglyoxal derivatives is a primary route. A ketone precursor undergoes condensation with ammonia or protected amines, followed by stereoselective reduction.

Example Protocol:
  • Substrate Preparation : 3-Chloro-4-fluorophenylglyoxal is synthesized via Friedel-Crafts acylation of 3-chloro-4-fluorobenzene.
  • Reductive Amination : The ketone reacts with benzylamine in the presence of a chiral Ru-(R)-BINAP catalyst under hydrogen pressure (20–50 bar).
  • Deprotection : Benzyl groups are removed via hydrogenolysis using Pd/C.
Performance Data:
Parameter Value Source
Yield 70–85%
Enantiomeric Excess 92–98% ee
Catalyst Loading 0.5–1.0 mol%

Advantages : High stereoselectivity; amenable to industrial scale.
Limitations : Requires expensive chiral ligands and high-pressure hydrogenation equipment.

Chiral Resolution of Racemates

Methodology

Racemic 2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol is resolved using chiral acids or enzymes.

Diastereomeric Salt Formation:
  • Racemate Synthesis : Prepared via non-stereoselective Strecker synthesis or nitroalkene reduction.
  • Resolution : Treated with (+)-di-p-toluoyltartaric acid (DPTTA) in ethanol, yielding the (2R)-enantiomer as a crystalline salt.
Enzymatic Resolution:
  • Lipase-Catalyzed Acetylation : Pseudomonas fluorescens lipase selectively acetylates the (2S)-enantiomer, leaving the (2R)-isomer unreacted.
Performance Data:
Parameter Diastereomeric Salt Enzymatic
Yield 40–50% 30–40%
ee >99% 95–98%
Throughput Moderate Low

Advantages : Cost-effective for small batches.
Limitations : Low overall yield due to 50% maximum theoretical recovery.

Enzymatic Transamination

Methodology

Ketoreductases (KREDs) convert prochiral ketones to chiral alcohols.

Protocol:
  • Substrate : 2-Oxo-2-(3-chloro-4-fluorophenyl)ethyl acetate.
  • Enzyme : KRED from Lactobacillus kefir (commercially available).
  • Cofactor Recycling : Glucose dehydrogenase (GDH) regenerates NADPH.
Performance Data:
Parameter Value Source
Conversion >99%
ee >99%
Space-Time Yield 15 g/L/day

Advantages : High selectivity; aqueous, eco-friendly conditions.
Limitations : Requires optimized enzyme immobilization for reuse.

Chiral Pool Synthesis

Methodology

Leverage naturally occurring chiral starting materials (e.g., amino acids) to install stereochemistry.

Example:
  • Starting Material : D-Serine is converted to a protected aldehyde via periodate cleavage.
  • Grignard Addition : 3-Chloro-4-fluorophenylmagnesium bromide adds to the aldehyde, forming the desired stereochemistry.
  • Deprotection : Acidic hydrolysis releases the amino alcohol.
Performance Data:
Parameter Value Source
Yield 55–65%
ee 99%

Advantages : High ee without catalysts.
Limitations : Multi-step synthesis; cost of chiral starting materials.

Comparison of Methods

Method Yield (%) ee (%) Scalability Cost
Asymmetric Reductive Amination 70–85 92–98 High High
Chiral Resolution 40–50 >99 Moderate Low
Enzymatic Transamination >99 >99 Moderate Medium
Chiral Pool Synthesis 55–65 99 Low High

Industrial-Scale Optimization

Key Considerations:

  • Catalyst Recycling : Ru-BINAP systems in continuous flow reactors reduce ligand costs.
  • Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME) for greener processing.
  • Crystallization : Seeding with (2R)-enantiomer crystals improves yield and purity during diastereomer resolution.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the amino group, forming a simpler hydrocarbon structure.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of hydrocarbons

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. Its structure suggests that it may act as an inhibitor or modulator in various biochemical pathways.

Case Study: MDM2 Inhibitors

Research has explored the use of similar compounds in the development of MDM2 inhibitors, which are crucial in cancer therapy. For instance, compounds with structural similarities to (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL have shown promise in inhibiting MDM2, a protein that regulates the p53 tumor suppressor pathway, leading to potential cancer treatments .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of other pharmaceutical agents. Its functional groups allow for further chemical modifications, making it versatile in synthetic organic chemistry.

Example of Synthesis Pathways

Researchers utilize this compound to synthesize derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties.

Biochemical Research

The compound has been used in studies examining its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This research is crucial for understanding mental health disorders and developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects. The substituted phenyl ring enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

rel-(2R)-2-Amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride

  • Substituents : 3-bromo, 5-methylphenyl.
  • Stereochemistry: Racemic mixture (rel- denotes relative configuration).
  • Formula: C₉H₁₂BrClNO (hydrochloride salt).
  • Molar Mass : 286.99 g/mol.
  • Key Features: Bromine’s larger atomic radius and polarizability compared to chlorine may enhance hydrophobic interactions in biological systems.

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol

  • Substituents : 4-chloro, 2,5-difluorophenyl.
  • Stereochemistry : S-configuration.
  • Formula: C₈H₇ClF₂NO.
  • Molar Mass : 206.45 g/mol.
  • Key Features : Additional fluorine atoms at positions 2 and 5 increase electronegativity and lipophilicity. The S-configuration may result in divergent binding affinities compared to the R-enantiomer, underscoring the importance of stereochemistry in drug design.

(R)-2-Amino-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-ol

  • Substituents : 2,2-difluorobenzo[d][1,3]dioxole.
  • Stereochemistry : R-configuration.
  • Formula: C₉H₉F₂NO₃.
  • Molar Mass : 241.17 g/mol.
  • Key Features : The benzo[d][1,3]dioxole ring introduces rigidity and oxygen atoms, enhancing water solubility. Difluoro substitution may improve metabolic stability by resisting cytochrome P450-mediated oxidation.

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol

  • Substituents : 3-fluoro, 4-trifluoromethylphenyl.
  • Stereochemistry : S-configuration.
  • Formula: C₉H₉F₄NO.
  • Molar Mass : 223.17 g/mol.
  • The S-configuration may limit compatibility with chiral biological receptors.

(2R)-2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride

  • Substituents : 4-fluoro, 3-trifluoromethylphenyl.
  • Stereochemistry : R-configuration.
  • Formula: C₉H₁₀ClF₄NO (hydrochloride salt).
  • Molar Mass : 259.63 g/mol.
  • Key Features : The hydrochloride salt improves aqueous solubility, facilitating formulation. The 3-CF₃ group’s steric and electronic effects could modulate receptor binding kinetics.

Comparative Data Table

Compound Name Substituents (Position) Stereochemistry Formula Molar Mass (g/mol) Salt Form Key Features
This compound 3-Cl, 4-F R C₈H₉ClFNO 189.45 Free base Balanced lipophilicity, chiral center
rel-(2R)-2-Amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride 3-Br, 5-CH₃ Racemic C₉H₁₂BrClNO 286.99 Hydrochloride Enhanced hydrophobicity, steric bulk
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-OL 4-Cl, 2,5-diF S C₈H₇ClF₂NO 206.45 Free base High electronegativity, enantiomeric
(R)-2-Amino-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-OL 2,2-diF-benzo[d][1,3]dioxole R C₉H₉F₂NO₃ 241.17 Free base Rigid structure, improved solubility
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-OL 3-F, 4-CF₃ S C₉H₉F₄NO 223.17 Free base High lipophilicity, metabolic stability
(2R)-2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride 4-F, 3-CF₃ R C₉H₁₀ClF₄NO 259.63 Hydrochloride Enhanced solubility, chiral salt

Implications of Structural Variations

Halogen Effects :

  • Chlorine and bromine enhance lipophilicity and influence binding via halogen bonding. Bromine’s larger size may improve target engagement but reduce metabolic stability.
  • Fluorine’s electronegativity and small size optimize electronic effects and resistance to oxidation.

Stereochemistry :

  • R-configuration in the target compound may offer superior compatibility with chiral enzymes or receptors compared to S-enantiomers (e.g., and ).

Salt Forms :

  • Hydrochloride salts (e.g., and ) improve solubility but may alter pharmacokinetic profiles.

Substituent Positioning :

  • Electron-withdrawing groups (e.g., -CF₃ in –6) enhance stability and affinity but may reduce solubility.

Biological Activity

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL, also known by its CAS number 933786-63-1, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

  • Molecular Formula : C8H9ClFNO
  • Molecular Weight : 189.61 g/mol
  • Structure : The compound features a chiral center at the second carbon, contributing to its biological activity.

Research indicates that this compound exhibits several mechanisms of action, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

A study highlighted the compound's potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant infections .

Microbial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli40
Candida albicans30

Anti-inflammatory Activity

The compound has also been identified as an effective inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammation. It demonstrated an IC50 value of 0.26 ± 0.04 µmol/L, indicating strong potential for anti-inflammatory therapies .

Case Studies

  • Antibacterial Efficacy : In a controlled study involving various bacterial strains, this compound exhibited significant inhibition zones compared to standard antibiotics. The study concluded that the compound could serve as a lead for developing new antibacterial agents.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, with studies indicating that the compound may mitigate oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases .

Research Findings

Recent investigations into the compound's pharmacodynamics and pharmacokinetics revealed:

  • Absorption : High bioavailability due to favorable lipophilicity.
  • Distribution : Rapid distribution across biological membranes.
  • Metabolism : Primarily hepatic metabolism with significant first-pass effects.

These findings suggest that this compound could be developed into a viable therapeutic agent with multiple applications.

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